molecular formula C14H11Cl2FN2O B14316731 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- CAS No. 106123-54-0

1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-

Cat. No.: B14316731
CAS No.: 106123-54-0
M. Wt: 313.2 g/mol
InChI Key: DAEITKPIJAKLQY-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, and propynyloxy substituents on the phenyl ring, as well as methyl groups on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of substituents: The chloro, fluoro, and propynyloxy groups can be introduced through electrophilic aromatic substitution reactions, often using reagents such as chlorinating agents (e.g., thionyl chloride), fluorinating agents (e.g., Selectfluor), and alkynylating agents (e.g., propargyl bromide).

    Methylation: The methyl groups on the pyrazole ring can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can be compared with other similar compounds, such as:

    1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3-methyl-: This compound lacks one methyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.

    1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-5-methyl-: This compound has a different methylation pattern, potentially leading to variations in its physicochemical properties and applications.

    1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-2-oxo-:

The uniqueness of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

106123-54-0

Molecular Formula

C14H11Cl2FN2O

Molecular Weight

313.2 g/mol

IUPAC Name

4-chloro-1-(2-chloro-4-fluoro-5-prop-2-ynoxyphenyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C14H11Cl2FN2O/c1-4-5-20-13-7-12(10(15)6-11(13)17)19-9(3)14(16)8(2)18-19/h1,6-7H,5H2,2-3H3

InChI Key

DAEITKPIJAKLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2Cl)F)OCC#C)C)Cl

Origin of Product

United States

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